molecular formula C7H12N2O3 B14619231 Propanediamide, N,N,N',N'-tetramethyl-2-oxo- CAS No. 60672-20-0

Propanediamide, N,N,N',N'-tetramethyl-2-oxo-

Cat. No.: B14619231
CAS No.: 60672-20-0
M. Wt: 172.18 g/mol
InChI Key: PMSHKUOVKVMTMN-UHFFFAOYSA-N
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Description

Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- is a chemical compound with the molecular formula C₇H₁₂N₂O₃. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- typically involves the reaction of appropriate amines with oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with proteins and other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • Propanediamide, N,N,N’,N’-tetramethyl-1-oxo-
  • Propanediamide, N,N,N’,N’-tetramethyl-3-oxo-

Uniqueness

Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

60672-20-0

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

N,N,N',N'-tetramethyl-2-oxopropanediamide

InChI

InChI=1S/C7H12N2O3/c1-8(2)6(11)5(10)7(12)9(3)4/h1-4H3

InChI Key

PMSHKUOVKVMTMN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(=O)C(=O)N(C)C

Origin of Product

United States

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